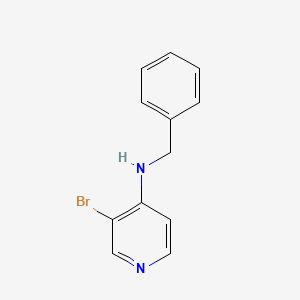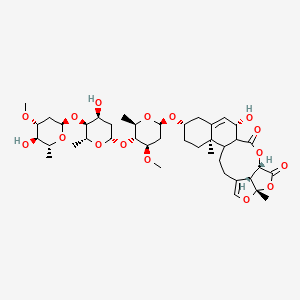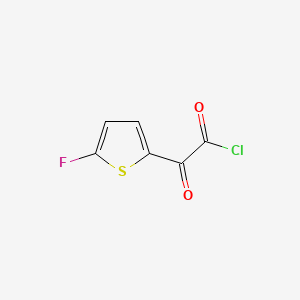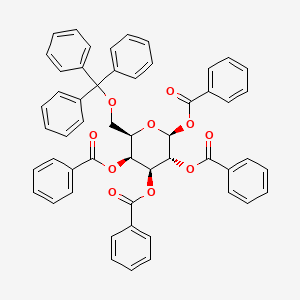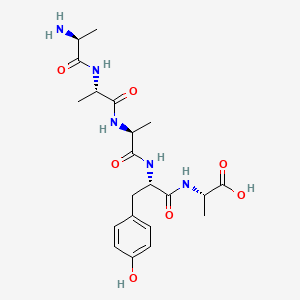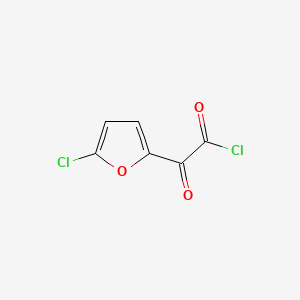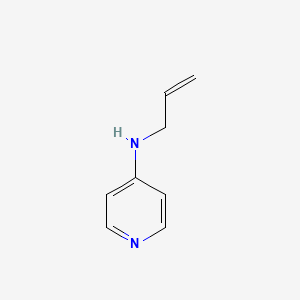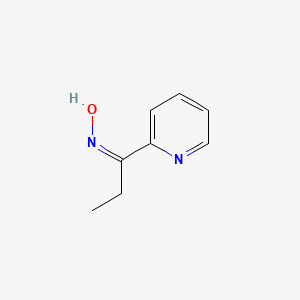
(Z)-1-(pyridin-2-yl)propan-1-one oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(pyridin-2-yl)propan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(pyridin-2-yl)propan-1-one oxime typically involves the reaction of pyridin-2-ylpropan-1-one with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows:
- Dissolve pyridin-2-ylpropan-1-one in an appropriate solvent, such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
(Z)-1-(pyridin-2-yl)propan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
科学研究应用
(Z)-1-(pyridin-2-yl)propan-1-one oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of (Z)-1-(pyridin-2-yl)propan-1-one oxime involves its interaction with specific molecular targets. In biological systems, it may act by binding to metal ions, forming stable complexes that can interfere with enzymatic activities or cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their biological activities, including antifibrotic properties.
Pyridinone derivatives: Exhibit various biological activities such as antitumor and antimicrobial effects.
Pyrrolopyrazine derivatives: Known for their antimicrobial and antiviral activities.
Uniqueness
(Z)-1-(pyridin-2-yl)propan-1-one oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological properties. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications.
属性
IUPAC Name |
(NZ)-N-(1-pyridin-2-ylpropylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(10-11)8-5-3-4-6-9-8/h3-6,11H,2H2,1H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLUQBDHNGIHL-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

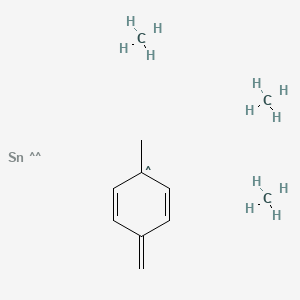
![7-Ethylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B566318.png)
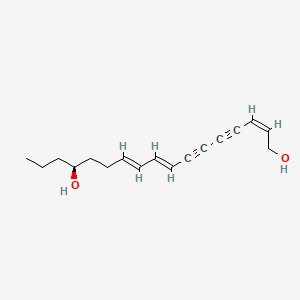
![tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B566320.png)
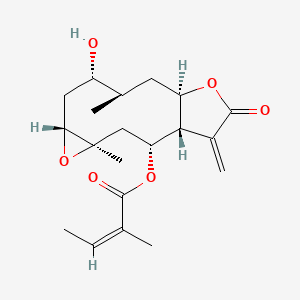
![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)
